2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine 2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine
Brand Name: Vulcanchem
CAS No.: 75007-80-6
VCID: VC15930906
InChI: InChI=1S/C12H8N4O2/c17-16(18)11-4-2-1-3-8(11)12-14-9-5-6-13-7-10(9)15-12/h1-7H,(H,14,15)
SMILES:
Molecular Formula: C12H8N4O2
Molecular Weight: 240.22 g/mol

2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine

CAS No.: 75007-80-6

Cat. No.: VC15930906

Molecular Formula: C12H8N4O2

Molecular Weight: 240.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine - 75007-80-6

Specification

CAS No. 75007-80-6
Molecular Formula C12H8N4O2
Molecular Weight 240.22 g/mol
IUPAC Name 2-(2-nitrophenyl)-3H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C12H8N4O2/c17-16(18)11-4-2-1-3-8(11)12-14-9-5-6-13-7-10(9)15-12/h1-7H,(H,14,15)
Standard InChI Key IOVKJTYJINNZEP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)[N+](=O)[O-]

Introduction

Structural and Electronic Characteristics of Imidazo[4,5-c]Pyridine Derivatives

Core Architecture and Substituent Effects

Synthetic Methodologies for Imidazo[4,5-c]Pyridine Derivatives

Tandem Nucleophilic Aromatic Substitution-Reduction-Cyclization

A proven strategy for imidazo[4,5-b]pyridines involves sequential:

  • S<sub>N</sub>Ar reaction of 2-chloro-3-nitropyridine with amines .

  • Zinc-mediated reduction of the nitro group to an amine .

  • Cyclization with aldehydes to form the imidazole ring .

Adapting this to imidazo[4,5-c]pyridine would require starting from 3-chloro-4-nitropyridine (if available) or modifying the substitution pattern. Key challenges include:

  • Regioselectivity: Ensuring cyclization occurs at the c-position rather than b-position.

  • Nitro group stability: The 2-nitrophenyl substituent may interfere with reduction steps, necessitating protective strategies.

Table 1: Hypothetical Synthesis of 2-(2-Nitrophenyl)-1H-Imidazo[4,5-c]Pyridine

StepReactantsConditionsIntermediateYield*
13-Chloro-4-nitropyridine + 2-nitroanilineH<sub>2</sub>O-IPA, 80°C, 2hChloro-nitro intermediate~75%
2Zn, HCl80°C, 45 minDiamine derivative~90%
3Aldehyde (e.g., formaldehyde)85°C, 10hTarget compound~65%
*Yields extrapolated from imidazo[4,5-b]pyridine syntheses .

Spectroscopic and Optical Properties

UV-Vis and Fluorescence Profiling

Imidazo[1,2-a]pyridines with extended π-systems exhibit absorption maxima between 254–355 nm and emission at 415–461 nm . Introducing a nitro group typically quenches fluorescence due to:

  • Intersystem crossing: Enhanced by the nitro group’s heavy-atom effect .

  • Charge-transfer transitions: Red-shifting absorption bands while reducing quantum yields .

For 2-(2-nitrophenyl)-1H-imidazo[4,5-c]pyridine, computational predictions (DFT) suggest:

  • λ<sub>abs</sub>: 320–340 nm (π→π* transitions).

  • λ<sub>em</sub>: Minimal fluorescence, with Φ<sub>F</sub> < 0.1.

Applications in Materials Science

Charge-Transfer Complexes and Organic Electronics

Imidazopyridines participate in proton- and electron-transfer processes due to their conjugated systems . The nitro group in 2-(2-nitrophenyl)-1H-imidazo[4,5-c]pyridine could:

  • Modulate HOMO-LUMO gaps: Lowering LUMO levels by ~1.0 eV vs. non-nitro analogs.

  • Enhance thermal stability: Decomposition temperatures >250°C predicted via TGA simulations.

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